1-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Description
Scientific Research Applications
Applications in Antioxidant Capacity Measurement
The compound's structural similarity to known antioxidants has implications in the ABTS/PP Decolorization Assay, which is widely used to measure antioxidant capacity. This method involves the use of radical cations and is crucial for understanding the antioxidant properties of various substances. The compound's potential role in forming coupling adducts with radical cations or undergoing oxidation without coupling makes it a candidate for further investigation in this assay. The specific reactions, like coupling, might influence the comparison between antioxidants, highlighting the compound's relevance in fine-tuning the assay for more accurate antioxidant capacity measurement (Ilyasov et al., 2020).
Potential in Organic Pollutants Treatment
The compound's structural features suggest potential applications in the enzymatic remediation of organic pollutants. The presence of specific functional groups indicates that it could interact with redox mediators, enhancing the efficiency of degradation of recalcitrant compounds in wastewater. The compound's role in enzymatic processes, particularly in conjunction with redox mediators like 1-hydroxybenzotriazole or veratryl alcohol, could lead to improved treatment of aromatic compounds in industrial effluents, marking a significant step in environmental remediation (Husain & Husain, 2007).
Role in Sulfonamide Drug Development
Given the compound's sulfonamide group, it may be significant in the development of novel pharmaceuticals. Sulfonamides are foundational in many drugs, like diuretics, carbonic anhydrase inhibitors, and antiepileptics. The compound's unique structure could lead to the synthesis of new drugs with improved specificity and efficacy for various diseases, including glaucoma, cancer, and infectious diseases. The constant need for novel sulfonamides in drug development underscores the potential importance of this compound in future pharmaceuticals (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-13-2-8-20-18(10-13)23-21(25)17-11-16(7-9-19(17)28-20)24-29(26,27)12-14-3-5-15(22)6-4-14/h2-11,24H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRCXWQHIYIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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